Differentiation from Fenclofenac: Reduced Lipophilicity and Altered Molecular Geometry
Compared to the NSAID fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid), 2-(3,5-dichlorophenoxy)-2-phenylacetic acid exhibits a measurably lower computed lipophilicity (XLogP3: 4.4 vs. 4.8) while maintaining an identical topological polar surface area (TPSA: 46.5 Ų) [1][2]. This difference is a direct consequence of the alternative chlorine substitution pattern (3,5- vs. 2,4-) and the altered position of the ether linkage relative to the acetic acid moiety.
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | Fenclofenac: XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A lower logP value of -0.4 can translate into improved aqueous solubility and altered membrane permeability, making this compound a preferred starting point for lead optimization programs targeting better drug-like properties or reduced off-target effects associated with high lipophilicity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20985401, 2-(3,5-Dichlorophenoxy)-2-phenylacetic acid. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 65394, Fenclofenac. Retrieved April 22, 2026. View Source
